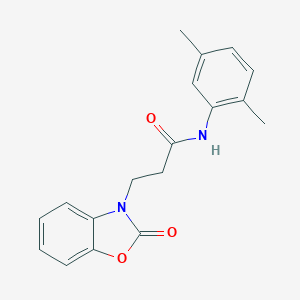

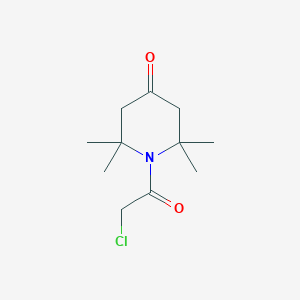

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloroacetyl chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . It’s also used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .

Molecular Structure Analysis

The molecular formula for Chloroacetyl chloride is ClCH2COCl . Its molecular weight is 112.943 .

Chemical Reactions Analysis

Chloroacetyl chloride reacts rapidly with water . It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Physical And Chemical Properties Analysis

Chloroacetyl chloride has a vapor density of 3.9 (vs air), a vapor pressure of 60 mmHg at 41.5 °C, and a refractive index n20/D of 1.453 (lit.) . Its boiling point is 105-106 °C (lit.), and it has a density of 1.418 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of medicinal chemistry and pharmacology .

3. Methods of Application or Experimental Procedures The modification of Tetronic 1107 was carried out through chloroacetylation of T1107 followed by amination using p-phenylenediamine. Then, the latter was treated with different aldehydes to yield Tetronic Schiff bases .

Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used to form acyl chloride groups, playing an important role in organic synthesis . It can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation .

- Methods of Application or Experimental Procedures : The amide linkers were created by acylating amines with chloroacetyl chloride and substituting them nucleophilically, while the alkyl linkers were obtained by reducing the corresponding amides using LiAlH4 .

- Summary of Results or Outcomes : Various spectroscopic and analytical techniques revealed important aspects of the reactions between chloroacetyl chloride and DNA bases .

Pharmaceutical Industry

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, has been employed to synthesize novel anti-tumor drugs .

- Methods of Application or Experimental Procedures : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .

- Summary of Results or Outcomes : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .

Synthesis of 2-Heteroaryliino-1,3-Thiazolidin-4-Ones

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate along with different solvents and catalysts .

- Summary of Results or Outcomes : The procedure provides a simple, efficient, cost-effective, and convenient method for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .

Production of Herbicides

- Specific Scientific Field : Agricultural Chemistry .

- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Summary of Results or Outcomes : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .

Safety And Hazards

properties

IUPAC Name |

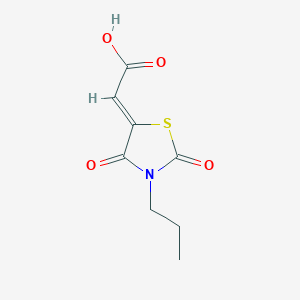

1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCZSUBKOLIPDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)

![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)

![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)

![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)

![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B353436.png)

![4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353447.png)